
3-(Pyrrolidin-2-yl)propan-1-ol
概要
説明
3-(Pyrrolidin-2-yl)propan-1-ol, commonly referred to as 3-PP, is a synthetic organic compound belonging to the class of pyrrolidines. It is a colorless, water-soluble liquid with a mild, characteristic odor. 3-PP has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It has been used in the synthesis of a variety of compounds, including drugs, pesticides, and other organic molecules. In addition, 3-PP has been investigated for its potential use as a biomarker for the diagnosis and prognosis of various diseases, as well as its potential therapeutic applications.
科学的研究の応用
Organocatalysis
3-(Pyrrolidin-2-yl)propan-1-ol derivatives have been used effectively as organocatalysts. In a study, a related compound, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, was used to catalyze asymmetric Michael addition reactions, demonstrating good to high yield and excellent enantioselectivities (Cui Yan-fang, 2008).
Chiral Auxiliary in Asymmetric Reactions
The N-propionylated derivative of this compound has been synthesized and used as a chiral auxiliary in stereoselective aldol reactions. It showed variations in stereoselectivity depending on the reaction conditions, demonstrating its versatility in asymmetric synthesis (E. Hedenström et al., 2000).
Metabolite Characterization
A derivative of this compound, 1-furan-2-yl-3-pyridin-2-yl-propan-1-ol, was identified as a metabolite in studies investigating the anti-inflammatory properties of certain compounds. This highlights the compound's relevance in pharmacokinetic research (Sang Kyu Lee et al., 2006).
Receptor Antagonist Synthesis
This compound derivatives have been synthesized with α1 receptor antagonistic activity. These compounds showed potent antagonistic activity, indicating their potential in medicinal chemistry (J. Hon, 2013).
Thermodynamic and Molecular Interaction Studies
Research has been conducted on the mixtures of pyrrolidin-2-one and lower alkanols, including propan-1-ol, to understand their molecular species and interactions. This kind of study is crucial for understanding solvent effects in various chemical processes (J. S. Yadav et al., 2009).
Safety and Hazards
将来の方向性
The future directions for “3-(Pyrrolidin-2-yl)propan-1-ol” and its derivatives could involve further exploration of their potential in drug discovery. The pyrrolidine ring is a versatile scaffold for designing novel biologically active compounds . Therefore, more research could be conducted to explore the pharmacological potential of “this compound” and its derivatives.
作用機序
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been associated with various biological activities and target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives have been known to influence the biological activity of compounds due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine-based compounds have been associated with various biological profiles, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化学分析
Biochemical Properties
3-(Pyrrolidin-2-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrrolidine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) with IC50 values in the micromolar range . This interaction suggests that this compound may have anti-inflammatory properties. Additionally, the compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with biomolecules, further modulating their function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, impacting neuronal function . Moreover, this compound may affect the expression of genes related to inflammation and cell proliferation, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, altering their activity. For instance, the compound may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that the compound remains stable under various conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or neuroprotective properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can affect its biological activity and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic targets.
特性
IUPAC Name |
3-pyrrolidin-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-6-2-4-7-3-1-5-8-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAFQZNROQTUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515682 | |
| Record name | 3-(Pyrrolidin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-50-5 | |
| Record name | 3-(Pyrrolidin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrrolidin-2-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
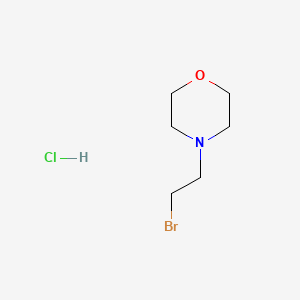
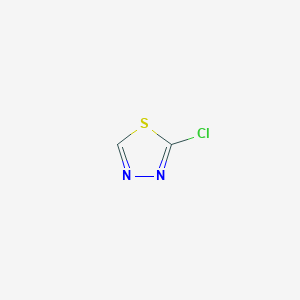
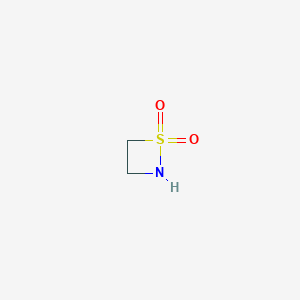

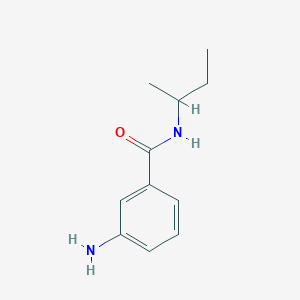
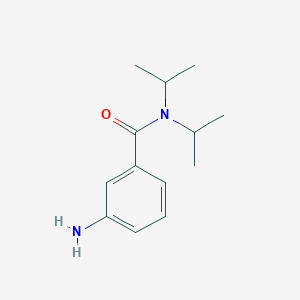
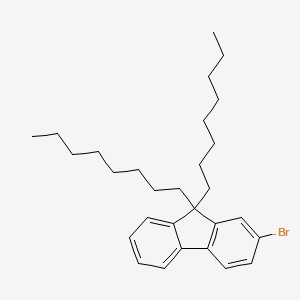

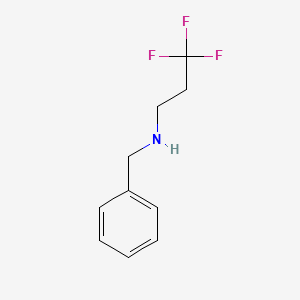
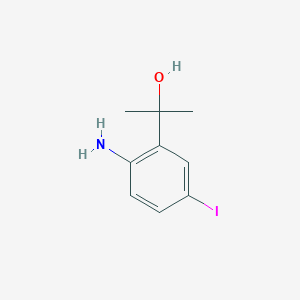
![3-[(Diphenylmethyl)amino]propan-1-ol](/img/structure/B1282080.png)



